molecular formula C12H14N2 B2454829 3-(Pyrrolidin-1-ylmethyl)benzonitrile CAS No. 321198-27-0

3-(Pyrrolidin-1-ylmethyl)benzonitrile

Cat. No. B2454829
Key on ui cas rn: 321198-27-0
M. Wt: 186.258
InChI Key: AAVUHDFNXPJROH-UHFFFAOYSA-N
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Patent
US06265426B1

Procedure details

To a stirred solution of of 3-cyanobenzaldehyde (15 g, 114.4 mmol) in THF (150 ml) was added pyrrolidine (9.76 g, 137.2 mmol, 1.2 eq.), acetic acid (8,24 g, 137.2 mmol, 1.2 eq.) and sodium triacetoxyborohydride (36.3 g, 171.6 mmol, 1.5 eq.). The resulting suspension was vigorously stirred at r.t. for 24 hrs. under Ar. 5% NaHCO3 was then added and the mixture stirred for a further 10-15 min. The mixture was then extracted with ethylacetate. The organic phase was washed with brine, then dried with Na2SO4. After removal of the solvent the yellow liquid was distilled over a Vigreux column to afford the title compound as a colorless liquid (19 g, 102 mmol, 89% yield). MS: m/e=186 (M+)
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
137.2 mmol
Type
reactant
Reaction Step One
Quantity
36.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=O)#[N:2].[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C([O-])(O)=O.[Na+]>C1COCC1>[N:11]1([CH2:6][C:5]2[CH:4]=[C:3]([CH:10]=[CH:9][CH:8]=2)[C:1]#[N:2])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Name
Quantity
9.76 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
137.2 mmol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
36.3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was vigorously stirred at r.t. for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for a further 10-15 min
Duration
12.5 (± 2.5) min
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with ethylacetate
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the yellow liquid
DISTILLATION
Type
DISTILLATION
Details
was distilled over a Vigreux column

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(CCCC1)CC=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 102 mmol
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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